molecular formula C12H10N2O5 B2815977 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid CAS No. 128043-86-7

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2815977
CAS No.: 128043-86-7
M. Wt: 262.221
InChI Key: HZESXSJIWNIMKF-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring substituted with a benzyl group and three oxo groups, making it a versatile molecule for scientific research and industrial applications.

Scientific Research Applications

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

While specific safety and hazard information for 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is not detailed, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid typically involves the reaction of benzylamine with glyoxylic acid and urea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)propanoic acid: Similar structure with a propanoic acid group.

Uniqueness: 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of three oxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-9(16)7-14-11(18)10(17)13(12(14)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZESXSJIWNIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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